Zilurgisertib
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Overview
Description
Preparation Methods
The synthesis of zilurgisertib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Zilurgisertib undergoes various chemical reactions, primarily involving its interaction with biological targets. The compound is known to inhibit the phosphorylation of SMAD1/5 proteins, which are downstream effectors of ALK2 signaling. This inhibition is achieved through the binding of this compound to the ATP-binding site of ALK2, preventing the kinase activity of the receptor .
Scientific Research Applications
Zilurgisertib has shown promise in preclinical and clinical studies for its ability to reduce hepcidin levels and improve anemia in patients with myelofibrosis. It is being evaluated in combination with ruxolitinib, a Janus kinase inhibitor, to enhance its therapeutic effects. The compound’s ability to regulate iron homeostasis makes it a potential candidate for treating other conditions involving iron dysregulation .
Mechanism of Action
Zilurgisertib exerts its effects by selectively inhibiting the kinase activity of ALK2. This inhibition prevents the phosphorylation of SMAD1/5 proteins, which are involved in the transcriptional regulation of hepcidin, a key hormone in iron homeostasis. By reducing hepcidin levels, this compound helps restore erythropoiesis and improve anemia in patients with myelofibrosis .
Comparison with Similar Compounds
Zilurgisertib is unique in its selectivity for ALK2, distinguishing it from other inhibitors that target multiple kinases. Similar compounds include momelotinib and pacritinib, which also inhibit ALK2 but have broader kinase inhibition profiles. This compound’s specificity for ALK2 makes it a promising candidate for reducing off-target effects and improving patient outcomes .
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Properties
CAS No. |
2173389-57-4 |
---|---|
Molecular Formula |
C30H38N4O3 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H38N4O3/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35)/t23-,28?,29?,30+/m1/s1 |
InChI Key |
KPRPFTOLWQQUAV-OCVAFRRMSA-N |
Isomeric SMILES |
C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |
Canonical SMILES |
C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |
Origin of Product |
United States |
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